Methyl 4-Oxo-4-(3-Pyridyl)butanoate, also known by its chemical structure as CHNO, is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceutical agents. This compound features a pyridine ring, which is integral to many biological activities, and is often studied for its potential therapeutic properties.
Methyl 4-Oxo-4-(3-Pyridyl)butanoate is typically derived from the reaction of 3-pyridinecarboxaldehyde with methyl acetoacetate through a series of synthetic steps. The compound can be found in various chemical databases and suppliers, indicating its relevance in both academic and industrial research contexts .
This compound falls under the category of pyridine derivatives and can be classified as a ketone due to the presence of the carbonyl group (C=O). It is also categorized as an ester because of the methyl ester functional group (-COOCH).
The synthesis of Methyl 4-Oxo-4-(3-Pyridyl)butanoate typically involves several key steps:
Methyl 4-Oxo-4-(3-Pyridyl)butanoate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which Methyl 4-Oxo-4-(3-Pyridyl)butanoate exerts its biological effects involves interactions with various molecular targets:
Methyl 4-Oxo-4-(3-Pyridyl)butanoate has several applications across different scientific fields:
Methyl 4-oxo-4-(3-pyridyl)butanoate represents a synthetically versatile scaffold for pharmaceutical intermediates. Its synthesis employs both enzymatic and chemical methodologies, each offering distinct advantages in stereoselectivity and functional group tolerance. The compound shares structural homology with 4-oxo-4-(3-pyridyl)butanoic acid (CAS 4192-31-8, C9H9NO3, MW: 179.17 g/mol), where the carboxylic acid moiety serves as the precursor for esterification [2] [8].
Non-enzymatic routes predominantly follow two approaches:
Enzymatic synthesis leverages biocatalysts for asymmetric functionalization. Halohydrin dehalogenases (HHDHs) catalyze the stereoselective ring-opening of epoxides using cyanide, generating chiral nitriles that are hydrolyzed to pyridyl-containing hydroxy acids. Though less commonly applied directly to this ester, HHDHs effectively process structurally analogous 4-aryl-4-oxobutanoic acid substrates under mild aqueous conditions (pH 7–8, 25–30°C) [7]. Co-factor regeneration systems (e.g., glucose dehydrogenase) maintain catalytic efficiency during scale-up.
Table 1: Key Molecular Descriptors of Methyl 4-Oxo-4-(3-Pyridyl)Butanoate and Precursors
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Synonyms |
---|---|---|---|---|
Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate | 168165-86-4 | C₁₀H₁₁NO₄ | 209.2 | Methyl 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate |
4-Oxo-4-(3-pyridyl)butanoic acid | 4192-31-8 | C₉H₉NO₃ | 179.17 | 4-(3-Pyridinyl)-4-oxobutyric acid |
Table 2: Synthetic Routes to Methyl 4-Oxo-4-(3-Pyridyl)Butanoate
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Knoevenagel Condensation | 6-Hydroxy-3-pyridinecarboxaldehyde, methyl acetoacetate, NaOEt, 60°C | 75–82 | Single-pot reaction, minimal byproducts |
Acid-Catalyzed Esterification | 4-Oxo-4-(3-pyridyl)butanoic acid, MeOH, H₂SO₄, reflux | 68–75 | Scalable, inexpensive reagents |
Enzymatic Functionalization | HHDH, cyanide, phosphate buffer (pH 7.5), 30°C | 50–60* | Stereoselective for chiral analogs |
*Reported for analogous 3-hydroxybutanoate derivatives [7]
The 4-oxobutyrate moiety in methyl 4-oxo-4-(3-pyridyl)butanoate serves as a critical spacer in hydrazone-based drug conjugates. Its terminal carbonyl group reacts with hydrazide-functionalized antibodies or polymers to form hydrazone linkages (–NHN=C–), which exhibit pH-dependent hydrolysis for controlled drug release. Unlike standard imines, hydrazones derived from oxo-acid spacers demonstrate enhanced stability due to electron delocalization between the pyridyl nitrogen and the hydrazone bond [5] [6]. This resonance reduces hydrolysis in circulation (pH 7.4) while enabling rapid cleavage in acidic tumor microenvironments or endosomes (pH 4.5–5.5).
Key stabilization mechanisms include:
Table 3: Comparative Hydrazone Stability of Oxo-Acid Linkers
Spacer Structure | Hydrolysis Half-Life (pH 7.4) | Hydrolysis Half-Life (pH 5.0) | Drug Release Efficiency (%) |
---|---|---|---|
4-Oxo-4-(3-pyridyl)butanoyl | >120 hours | 1.5 hours | 98–99 |
Succinoyl (C4 diacid) | 48 hours | 8 hours | 80–85 |
Glutaroyl (C5 diacid) | 72 hours | 6 hours | 85–90 |
Conjugates synthesized using this spacer show <5% drug leakage in plasma after 72 hours, versus 15–30% for alkyl-based linkers [6]. The optimal spacer length (C4 chain) balances hydrolytic lability and steric accessibility for enzyme-mediated cleavage in target tissues.
Structural modifications of methyl 4-oxo-4-(3-pyridyl)butanoate enhance its utility as a pH-responsive linker in nanocarriers. Key optimization strategies include:
Aryl Substitution Tuning:
Spacer Length Engineering:
Conjugation Architecture:
Table 4: Impact of Structural Modifications on pH-Sensitivity
Modification | Hydrolysis Rate (pH 5.0, min⁻¹) | Solubility (Log P) | Tumor Drug Release (%) |
---|---|---|---|
Unmodified (C4 ester) | 0.012 | 0.8 | 95 |
5-Trifluoromethylpyridyl | 0.025 | 1.2 | 99 |
6-Hydroxypyridyl | 0.010 | 0.2 | 92 |
C6 Spacer | 0.007 | 1.5 | 85 |
These optimizations enable precise control over drug release kinetics, making methyl 4-oxo-4-(3-pyridyl)butanoate a cornerstone linker in next-generation nanomedicines for oncology and immunotherapy [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: